Divergent Antiallergic Mechanisms: Mast‑Cell Stabilisation vs. Vasculature Protection
In the same mouse passive cutaneous anaphylaxis (PCA) model, acrophyllidine and acrophylline both reduced plasma leakage at 30 µmol/kg i.p., but their mechanisms are fundamentally different. Acrophylline suppressed mast‑cell degranulation in a dose‑dependent manner (10 and 30 µM), whereas acrophyllidine at concentrations up to 100 µM produced no significant inhibition of preformed inflammatory mediator release [REFS‑1]. The antiallergic effect of acrophyllidine is attributed to direct protection of the vasculature against mediators of inflammation, a mechanism not shared by acrophylline [REFS‑1]. For researchers studying vascular‑protective antiallergic pathways, acrophyllidine provides a tool that avoids the confounding mast‑cell‑stabilising activity inherent to acrophylline.
| Evidence Dimension | Inhibition of mast cell degranulation (β‑glucuronidase release) |
|---|---|
| Target Compound Data | Acrophyllidine: no significant inhibition at 100 µM |
| Comparator Or Baseline | Acrophylline: significant inhibition at 10 µM and 30 µM (dose‑dependent) |
| Quantified Difference | Qualitative mechanistic divergence: efficacy absent for acrophyllidine at concentrations ≥10‑fold higher than acrophylline’s active range |
| Conditions | Compound 48/80‑challenged rat peritoneal mast cells; β‑glucuronidase release assay |
Why This Matters
This mechanistic exclusivity allows a researcher to isolate vasculature‑mediated antiallergic effects without the confounding influence of mast‑cell stabilisation, which is not possible with acrophylline or common antihistamines.
- [1] Huang AC, Lin TP, Kuo SC, Wang JP. The antiallergic activities of synthetic acrophylline and acrophyllidine. J Nat Prod. 1995;58(1):117-120. doi:10.1021/np50115a016 View Source
